![molecular formula C18H20O2S B14620495 Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate CAS No. 60992-61-2](/img/structure/B14620495.png)
Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and an ethylsulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
The ethylsulfanyl acetate moiety is then attached through a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with ethylsulfanyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. Its effects are mediated through the formation of reactive intermediates, which can lead to changes in cellular function and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.
Ethylsulfanyl acetate: A compound with a similar ethylsulfanyl acetate moiety but lacking the biphenyl core.
Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms, similar to the ethylsulfanyl group in Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate.
Uniqueness
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is unique due to its combination of a biphenyl core with an ethylsulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60992-61-2 |
|---|---|
Fórmula molecular |
C18H20O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H20O2S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)21-12-18(19)20-3/h4-11,14H,12H2,1-3H3 |
Clave InChI |
LWXKCDFSQHMTCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
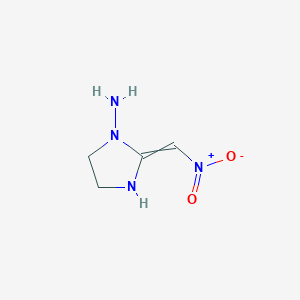

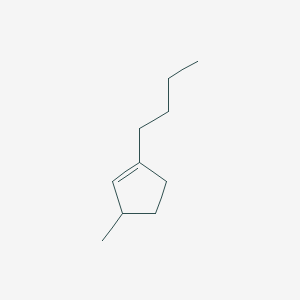
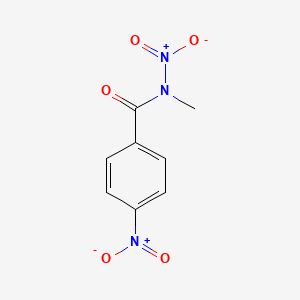
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
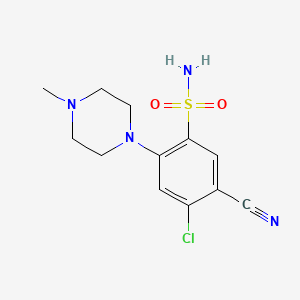


![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


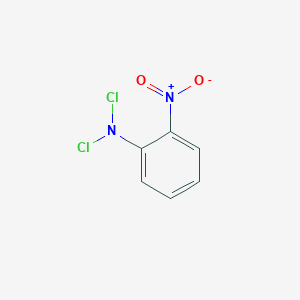
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
